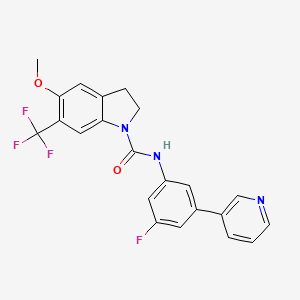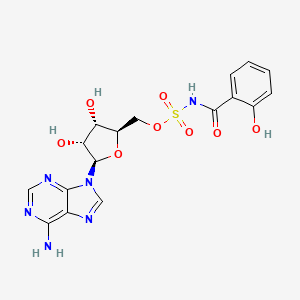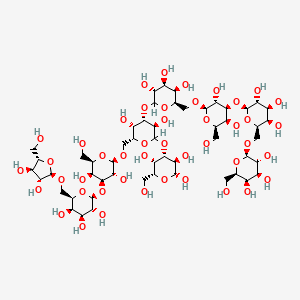
SB 228357
Übersicht
Beschreibung
SB 228357 is a synthetic organic compound known for its role as an antagonist for the serotonin receptors 5-HT2B and 5-HT2C. It has been studied for its potential antidepressant and anxiolytic effects in animal models . The compound is also known to inhibit the proliferation of cardiac fibroblasts mediated by the 5-HT2B receptor .
Wissenschaftliche Forschungsanwendungen
SB 228357 wurde umfassend auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie und Medizin. Einige seiner bemerkenswerten Anwendungen umfassen:
Neurowissenschaftliche Forschung: Die Verbindung wird verwendet, um die Rolle von Serotoninrezeptoren bei verschiedenen neurologischen Prozessen zu untersuchen.
Herz-Kreislauf-Forschung: This compound hemmt die Proliferation von kardialen Fibroblasten, die durch den 5-HT2B-Rezeptor vermittelt wird, was es zu einem wertvollen Werkzeug für die Untersuchung der kardialen Fibrose macht.
Pharmakologische Studien: Die Verbindung wird verwendet, um die pharmakologischen Eigenschaften von Serotoninrezeptor-Antagonisten und ihre potenziellen therapeutischen Anwendungen zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Serotoninrezeptoren 5-HT2B und 5-HT2C antagonisiert. Die Verbindung bindet an diese Rezeptoren und hemmt ihre Aktivität, was zu einer Abnahme der Serotonin-vermittelten Signalübertragung führt. Dieser Mechanismus ist für seine in Tiermodellen beobachteten Antidepressiva- und Anxiolytika-Effekte verantwortlich . Zusätzlich verhindert die Hemmung der 5-HT2B-Rezeptoraktivität die Proliferation von kardialen Fibroblasten, was zur Verhinderung der kardialen Fibrose beiträgt .
Wirkmechanismus
Target of Action
SB 228357, also known as N-(3-(3-Pyridinyl)-5-fluorophenyl)-5-methoxy-6-(trifluoromethyl)indoline-1-carboxamide, primarily targets the 5HT 2B and 5HT 2C receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, anxiety, and depression .
Mode of Action
This compound acts as an antagonist for the 5HT 2B and 5HT 2C receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, this compound binds to these receptors and blocks their normal function .
Biochemical Pathways
It is known that the compound displays inverse agonism in a 5-ht-stimulated pi hydrolysis model of 5-ht 2c receptor function . This suggests that this compound may influence the phosphoinositide pathway, which is involved in various cellular processes, including cell growth and differentiation .
Pharmacokinetics
It is reported to be orally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
This compound has been shown to have antidepressant and anxiolytic effects in animal models . It also inhibits 5-HT 2B mediated proliferation of cardiac fibroblasts , which suggests potential therapeutic applications in conditions related to heart health.
Biochemische Analyse
Biochemical Properties
SB 228357 interacts with the 5-HT2C/2B serotonin receptors, displaying inverse agonism in a serotonin-stimulated PI hydrolysis model of 5-HT2C receptor function . The compound exhibits high affinity for the 5-HT2C serotonin receptor, possessing 100- and 10-fold selectivity over 5-HT2A and 5-HT2B serotonin receptors, respectively .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits 5-HT2B mediated proliferation of cardiac fibroblasts . The compound’s influence on cell function includes impacts on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its high affinity binding to the 5-HT2C/2B serotonin receptors . This binding results in inverse agonism in a serotonin-stimulated PI hydrolysis model of 5-HT2C receptor function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly reverse Haloperidol-induced catalepsy at dosages ranging from 0 to 10 mg/kg
Vorbereitungsmethoden
Die Synthese von SB 228357 umfasst mehrere Schritte, beginnend mit der Herstellung der Indol-Grundstruktur. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Indol-Kerns: Der Indol-Kern wird durch eine Reihe von Reaktionen synthetisiert, die die Cyclisierung geeigneter Vorläufer umfassen.
Funktionalisierung: Der Indol-Kern wird dann mit verschiedenen Substituenten funktionalisiert, einschließlich der Methoxy- und Trifluormethylgruppen.
Kopplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung des funktionalisierten Indols mit einem Pyridinylphenyl-Rest, um die gewünschte Verbindung zu bilden.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.
Analyse Chemischer Reaktionen
SB 228357 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
SB 228357 ist einzigartig in seiner hohen Selektivität und Potenz als 5-HT2B- und 5-HT2C-Rezeptor-Antagonist. Ähnliche Verbindungen umfassen:
RS-102221: Ein weiterer 5-HT2C-Rezeptor-Antagonist mit ähnlichen pharmakologischen Eigenschaften.
SB-242084: Ein selektiver 5-HT2C-Rezeptor-Antagonist, der für seine potenziellen Antidepressiva-Effekte bekannt ist.
Im Vergleich zu diesen Verbindungen zeigt this compound eine einzigartige Kombination aus hoher Affinität und Selektivität für die 5-HT2B- und 5-HT2C-Rezeptoren, was es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung macht.
Eigenschaften
IUPAC Name |
N-(3-fluoro-5-pyridin-3-ylphenyl)-5-methoxy-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N3O2/c1-31-20-9-13-4-6-29(19(13)11-18(20)22(24,25)26)21(30)28-17-8-15(7-16(23)10-17)14-3-2-5-27-12-14/h2-3,5,7-12H,4,6H2,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJLJKRFFRZRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2C(=O)NC3=CC(=CC(=C3)C4=CN=CC=C4)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042621 | |
| Record name | SB 228357 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181629-93-6 | |
| Record name | SB-228357 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181629936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB 228357 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-228357 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RDN2E8E97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















